

# Molecular weight and formula of Trisulfo-Cy3-Alkyne

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# In-Depth Technical Guide to Trisulfo-Cy3-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Trisulfo-Cy3-Alkyne**, a fluorescent dye vital for biomolecular labeling and detection. It covers the molecule's core properties, detailed experimental protocols for its application, and a visual representation of the labeling workflow.

## **Core Properties and Specifications**

**Trisulfo-Cy3-Alkyne** is a highly water-soluble and photostable cyanine dye.[1][2] Its key feature is a terminal alkyne group, which allows it to be covalently conjugated to molecules containing an azide group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][3] This bioorthogonal reaction is highly specific and efficient, making the dye an excellent tool for labeling a wide range of biomolecules in complex biological samples.[4]

The bright fluorescence of the Cy3 core allows for sensitive detection using standard fluorescence instrumentation such as scanners, imagers, and microscopes.[1][2]

Quantitative Data Summary

The physicochemical and spectral properties of **Trisulfo-Cy3-Alkyne** are summarized below. Note that variations in molecular weight and formula depend on whether the compound is in its



free acid or salt form (e.g., disodium salt).

Property	Value	Source(s)
Chemical Formula	C35H43N3O10S3 (Free Acid)	[4]
C35H41N3Na2O10S3 (Disodium Salt)	[2][5]	
Molecular Weight	761.93 g/mol (Free Acid)	[1][4][6]
805.9 g/mol (Disodium Salt)	[2][5]	
CAS Number	1895849-34-9	[1][2][5]
Excitation Maximum (λex)	~550 nm	[2]
Emission Maximum (λem)	~570 nm	[2]
Molar Extinction Coefficient	~150,000 cm <sup>-1</sup> M <sup>-1</sup>	[2]
Solubility	Water, DMSO, DMF	[2]
Storage Conditions	-20°C, protected from light	[2][7]

# Experimental Protocols: Biomolecule Labeling via CuAAC

The primary application of **Trisulfo-Cy3-Alkyne** is the fluorescent labeling of azide-modified biomolecules. Below is a general, yet detailed, protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This protocol can be adapted for various biomolecules, including proteins, peptides, and oligonucleotides.

## Materials Required:

- Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)
- Trisulfo-Cy3-Alkyne
- Copper(II) Sulfate (CuSO4) solution (e.g., 20-100 mM in water)



- Reducing Agent: Sodium Ascorbate (freshly prepared, e.g., 100-300 mM in water)
- Copper(I)-stabilizing ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA
- Appropriate reaction buffer (e.g., phosphate-buffered saline (PBS), triethylammonium acetate)
- Solvent for the dye (e.g., water, DMSO)
- Purification system (e.g., HPLC, gel filtration, dialysis)

### General Labeling Protocol:

- Reagent Preparation:
  - Prepare a stock solution of Trisulfo-Cy3-Alkyne in an appropriate solvent (e.g., 10 mM in water or DMSO).
  - Prepare a fresh stock solution of Sodium Ascorbate. This solution oxidizes in air and should be made immediately before use.[5][8]
  - Prepare a premix of CuSO4 and a stabilizing ligand like THPTA. A common ratio is 1:2 to 1:5 of Cu:ligand.[3][9] Incubating this mixture for several minutes before addition to the reaction can improve efficiency.[3][9] The ligand is crucial as it both accelerates the reaction and protects the biomolecule from oxidative damage.[8][10][11]
- Reaction Setup:
  - Dissolve the azide-modified biomolecule in the chosen reaction buffer. The concentration should be as high as practically possible.
  - Add the Trisulfo-Cy3-Alkyne stock solution to the biomolecule. A molar excess of the dye (typically 2-10 equivalents relative to the biomolecule) is recommended to ensure efficient labeling.[3][9]
  - Add the premixed Copper/Ligand solution to the reaction mixture.
  - Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.



#### Incubation:

- Gently mix the reaction components. To prevent re-oxidation of the Copper(I) catalyst, it can be beneficial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][12]
- Incubate the reaction at room temperature. Reaction times can vary from 30 minutes to several hours (up to 16h for protein labeling), depending on the specific reactants and concentrations.[3][8][9] Protect the reaction from light to prevent photobleaching of the dye.

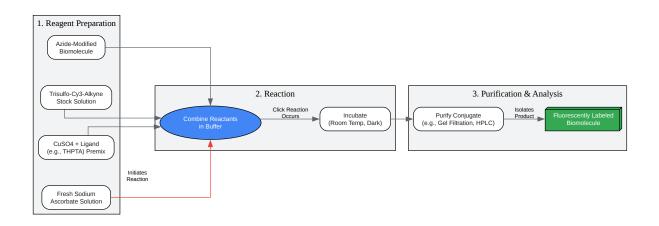
#### Purification:

- Once the reaction is complete, the labeled conjugate must be purified from excess dye and reaction components.
- The choice of purification method depends on the biomolecule:
  - Proteins/Peptides: Size-exclusion chromatography (gel filtration) or dialysis are commonly used.[3][5]
  - Oligonucleotides: Ethanol precipitation or HPLC can be effective.[9][12]

## **Signaling Pathways and Workflow Visualization**

The experimental workflow for labeling an azide-modified biomolecule with **Trisulfo-Cy3-Alkyne** via the CuAAC reaction is a logical sequence of steps designed to ensure efficiency and preserve the integrity of the target molecule.





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